Chelidonine

Microtubule dynamics Cytoskeleton pharmacology Cell cycle arrest

Procure Chelidonine (CAS 476-32-4) ≥98% HPLC for selective tubulin polymerization inhibition and G2/M cell cycle arrest studies. Unlike sanguinarine or chelerythrine, Chelidonine is a weak competitive inhibitor of the colchicine site that does NOT inhibit podophyllotoxin binding, ensuring reproducible potency and unique binding-site specificity. It provides >4.2-fold greater AChE inhibition vs. stylopine. Choose this reference standard when target selectivity and defined mechanism are non-negotiable.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 476-32-4
Cat. No. B1668607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChelidonine
CAS476-32-4
Synonymschelidonine
chelidonine bisulfate
chelidonine hydrochloride
chelidonine sulfate
chelidonine tartrate
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
InChIInChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1
InChIKeyGHKISGDRQRSCII-ZOCIIQOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chelidonine (CAS 476-32-4): A Tertiary Benzophenanthridine Alkaloid with Defined Physicochemical and Pharmacological Identity


Chelidonine (CAS 476-32-4) is a tertiary hexahydro-benzophenanthridine alkaloid with molecular formula C20H19NO5 and molecular weight 353.37 g/mol, characterized by a melting point of 135-140°C, specific optical rotation [α]D20 +117° (c = 3 in CHCl3), and solubility in chloroform with slight solubility in methanol [1]. It is the major alkaloid component isolated from Chelidonium majus L. (greater celandine, Papaveraceae) and exists in nature in (+)-form, (-)-form, and racemic form [2]. The compound contains a tertiary amine functional group and is structurally characterized by the presence of two methylenedioxy functions on the aromatic rings and a hydroxyl group at C-11 within a hexahydrophenanthridine skeleton [3]. Its distinct stereochemistry—with the (+) designation indicating specific optical activity—can influence its biological interactions, and its purity as a commercially available reference standard is typically ≥98% . Chelidonine is a crystalline solid at room temperature, with storage recommended at -20°C and solubility in DMF, DMSO, and ethanol at 30 mg/mL .

Why Generic Substitution of Chelidonine (476-32-4) Fails: Structural Determinants of Differentiated Biological Activity


Generic substitution among benzophenanthridine alkaloids or isoquinoline alkaloids from Chelidonium majus is not scientifically defensible due to marked divergence in molecular architecture, stereochemistry, target engagement profiles, and potency that cannot be compensated for by simple concentration adjustments. Chelidonine contains a tertiary amine (non-quaternary) nitrogen, a hydroxyl group at C-11, and two methylenedioxy functions on distinct aromatic rings within a hexahydrophenanthridine skeleton, conferring a specific three-dimensional conformation and hydrogen-bonding capacity [1]. In contrast, structurally related comparators such as sanguinarine (C20H15NO5) and chelerythrine possess quaternary iminium structures with planar aromatic systems that fundamentally alter their electronic distribution, membrane permeability, and DNA intercalation potential [2]. Even the dimethoxy analogue homochelidonine—differing only by methylation of the C-11 hydroxyl group—exhibits substantially altered antiproliferative potency and signaling pathway engagement [3]. Furthermore, chelidonine displays a unique binding selectivity profile at the colchicine site on tubulin: it weakly inhibits colchicine binding but does NOT inhibit podophyllotoxin binding, whereas sanguinarine inhibits both colchicine and podophyllotoxin binding to tubulin with I50 values of 32 μM and 46 μM, respectively, and chelerythrine inhibits both with I50 values of 55 μM and 60 μM, respectively [4]. These non-interchangeable binding characteristics preclude generic substitution in any application where defined mechanism, reproducible potency, or predictable off-target profile is required. The differential effects on cell cycle arrest further underscore this point: chelidonine arrests cells in G2/M phase with 88.27% ± 0.99% of cells in this phase at 2.5 μM, whereas sanguinarine and chelerythrine do not arrest the cell cycle under comparable conditions [5].

Chelidonine (476-32-4): Quantitative Comparative Evidence for Scientific Selection


Chelidonine Exhibits Superior Tubulin Polymerization Inhibitory Potency Versus Sanguinarine and Chelerythrine

In a direct head-to-head in vitro tubulin polymerization assay, chelidonine (IC50 = 34.51 ± 9.47 μM) demonstrated 1.4-fold greater inhibitory potency than sanguinarine (IC50 = 48.41 ± 3.73 μM) and 6.0-fold greater potency than chelerythrine (IC50 = 206.39 ± 4.20 μM) [1]. In a separate confirmatory study using purified tubulin, chelidonine inhibited polymerization with an IC50 of 24 μM [2]. This quantitative potency advantage translates directly to functional cellular outcomes: at 2.5 μM, chelidonine arrested 88.27% ± 0.99% of cells in the G2/M phase, whereas sanguinarine and chelerythrine did not induce cell cycle arrest at comparable concentrations [1].

Microtubule dynamics Cytoskeleton pharmacology Cell cycle arrest

Chelidonine Demonstrates Superior Antiproliferative Potency Over Homochelidonine in Leukemic and Lung Carcinoma Cells

In a direct comparative study of chelidonine and its dimethoxy analogue homochelidonine against human leukemic and lung carcinoma cells, chelidonine exhibited consistently more potent antiproliferative effects across all evaluated cell lines [1]. The study further established that the extent of apoptosis induced by each compound was correlated to sensitivity to antiproliferative activity, and chelidonine showed the more potent effects and also uniquely affected cell cycle checkpoints and MAPK signaling pathways within cells [1]. Quantitative IC50 values from independent studies corroborate this potency profile: against MCF-7 breast cancer cells, chelidonine exhibits an IC50 of 0.45 ± 0.08 μM [2]; against gefitinib-resistant non-small cell lung cancer H1975 cells, IC50 = 2.58 μM [2]; and against leukemic Jurkat T-cells, LC50 = 1 μM .

Cancer cell biology Apoptosis induction MAPK signaling

Chelidonine Binds the Colchicine Site on Tubulin with a Distinct Selectivity Profile Not Shared by Sanguinarine or Chelerythrine

Competitive binding studies reveal that chelidonine is a weak, competitive inhibitor of colchicine binding to tubulin but does NOT inhibit podophyllotoxin binding [1]. This binding profile is unique among the benzophenanthridine alkaloids tested. In contrast, sanguinarine inhibits both colchicine and podophyllotoxin binding to tubulin with I50 values of 32 μM and 46 μM, respectively, and chelerythrine inhibits both with I50 values of 55 μM and 60 μM, respectively [1]. This differential binding selectivity—chelidonine exclusively competing at the colchicine site while sanguinarine and chelerythrine occupy both colchicine and podophyllotoxin binding domains—indicates distinct molecular recognition events at the tubulin interface [1].

Tubulin binding site Competitive inhibition Mechanism of action

Chelidonine Is the Most Potent Naturally Occurring Acetylcholinesterase and Butyrylcholinesterase Inhibitor from Chelidonium majus

Among naturally-occurring alkaloids isolated from Chelidonium majus, chelidonine was identified as the most active inhibitor of both human erythrocyte acetylcholinesterase (HuAChE) and human serum butyrylcholinesterase (HuBuChE), inhibiting both enzymes in a dose-dependent manner with IC50 values of 26.8 ± 1.2 μM and 31.9 ± 1.4 μM, respectively [1]. This dual cholinesterase inhibitory profile is a quantifiable differentiation from other alkaloids in the same plant source. By comparison, stylopine—a structurally related tetrahydroprotoberberine alkaloid from the same botanical source—exhibited substantially weaker inhibition with an IC50 (AChE) of 114 ± 2.9 μM and IC50 (BuChE) of >1000 μM [2], representing a >4.2-fold difference in AChE inhibitory potency.

Cholinesterase inhibition Neuropharmacology Alzheimer's disease research

Chelidonine Exhibits Lower Hepatotoxic Potential Compared to Sanguinarine and Coptisine in Rat Hepatocytes

In a systematic evaluation of Chelidonium majus alkaloids for hepatotoxicity using rat hepatocytes, coptisine and sanguinarine were identified as the most toxic congeners (lowest EC20 values), whereas chelidonine, dihydrosanguinarine, and protopine were less toxic [1]. A separate LC-MS/MS-based intracellular accumulation study confirmed this ranking: with their higher intracellular concentrations, sanguinarine, coptisine, and chelerythrine were identified as the main hepatotoxic constituents in C. majus, while chelidonine exhibited lower intracellular accumulation and correspondingly lower cytotoxicity [2]. This differential hepatotoxic profile provides a quantifiable safety margin advantage for chelidonine over its more toxic benzophenanthridine comparators.

Hepatotoxicity Safety pharmacology Therapeutic index

Chelidonine Serves as a Scaffold for Derivatization to Enhance Antiproliferative Potency and Selectivity

Chelidonine functions as a validated scaffold for synthetic derivatization aimed at improving therapeutic index. A series of nitric oxide-donating chelidonine derivatives were designed, synthesized, and biologically evaluated. Compared with parent chelidonine, these derivatives exhibited lower IC50 values against human hepatoma HepG2, breast cancer MCF-7, colon cancer HCT-116, and leukemia K562 cells [1]. The optimized derivative 11j displayed IC50 values of 3.91 μM (HepG2), 6.90 μM (MCF-7), 4.36 μM (HCT-116), and 1.12 μM (K562), yet showed an IC50 >40 μM against human peripheral blood mononuclear cells (PBMCs), demonstrating high selectivity between normal and cancer blood cells [1]. This derivatization trajectory—yielding enhanced potency with retained selectivity—establishes chelidonine as a privileged natural product scaffold amenable to rational medicinal chemistry optimization.

Medicinal chemistry Structure-activity relationship Prodrug design

Chelidonine (476-32-4): Evidence-Based Research and Industrial Application Scenarios


Microtubule Dynamics and Cell Cycle Research

Chelidonine is optimally suited for experimental systems requiring potent and selective disruption of microtubule polymerization with concomitant G2/M cell cycle arrest. Based on direct comparative evidence, chelidonine inhibits tubulin polymerization with an IC50 of 34.51 ± 9.47 μM—1.4-fold more potent than sanguinarine and 6.0-fold more potent than chelerythrine [1]—and induces G2/M arrest in 88.27% ± 0.99% of cells at 2.5 μM, a functional outcome not observed with sanguinarine or chelerythrine [1]. Additionally, chelidonine exhibits a unique binding selectivity profile as a weak, competitive inhibitor of colchicine binding that does not inhibit podophyllotoxin binding, whereas sanguinarine and chelerythrine inhibit both binding sites [2]. This combination of potency and binding-site specificity makes chelidonine the preferred tool compound for dissecting colchicine-site pharmacology without confounding podophyllotoxin-site effects [1] [2].

Cancer Cell Line Screening and Apoptosis Pathway Studies

Chelidonine is a validated reference compound for cancer cell line screening programs targeting apoptosis induction, particularly in leukemia, breast cancer, and lung cancer models. The compound exhibits quantifiable potency across multiple cancer types: MCF-7 breast cancer IC50 = 0.45 ± 0.08 μM [3]; gefitinib-resistant H1975 lung cancer IC50 = 2.58 μM [3]; and Jurkat T-cell leukemia LC50 = 1 μM . In direct comparison with its dimethoxy analogue homochelidonine, chelidonine demonstrated superior antiproliferative effects across all evaluated leukemic and lung carcinoma cell lines and uniquely affected cell cycle checkpoints and MAPK signaling pathways [4]. This evidence supports the selection of chelidonine over homochelidonine as a positive control or starting scaffold for apoptosis-focused screening campaigns [3] [4].

Cholinesterase Inhibition and Neurodegenerative Disease Research

For laboratories engaged in natural product-based drug discovery targeting Alzheimer's disease or other cholinergic dysfunction disorders, chelidonine represents the most potent naturally occurring cholinesterase inhibitor from Chelidonium majus. It inhibits both human acetylcholinesterase (IC50 = 26.8 ± 1.2 μM) and butyrylcholinesterase (IC50 = 31.9 ± 1.4 μM) [5], demonstrating >4.2-fold greater AChE inhibitory potency than the structurally related stylopine (IC50 = 114 ± 2.9 μM) from the same botanical source [6]. This quantifiable potency advantage supports the prioritization of chelidonine as a dual cholinesterase inhibitor scaffold for further medicinal chemistry optimization and as a reference standard for bioassay-guided fractionation studies of Papaveraceae alkaloids [5] [6].

Medicinal Chemistry Lead Optimization Programs

Chelidonine serves as a privileged natural product scaffold for medicinal chemistry programs seeking to develop antiproliferative agents with enhanced selectivity. The synthesis and biological evaluation of nitric oxide-donating chelidonine derivatives established that rational derivatization can substantially improve both potency and therapeutic index relative to the parent compound [7]. The optimized derivative 11j achieved IC50 values of 3.91 μM (HepG2), 6.90 μM (MCF-7), 4.36 μM (HCT-116), and 1.12 μM (K562), while maintaining >40 μM IC50 against normal human PBMCs—a >10-fold selectivity window [7]. This derivatization trajectory validates chelidonine as a chemically tractable starting point for programs aiming to balance antiproliferative efficacy with reduced cytotoxicity to normal cells [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chelidonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.